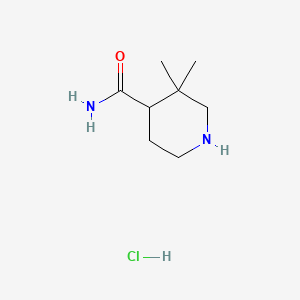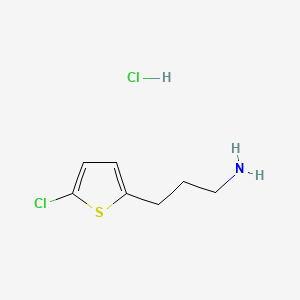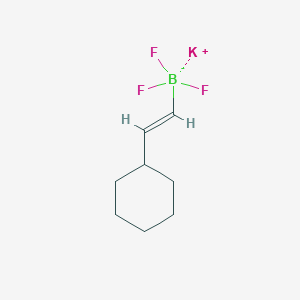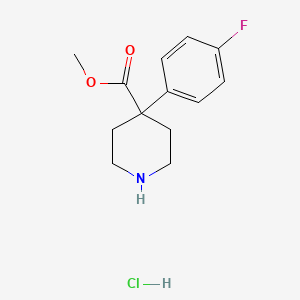![molecular formula C13H17ClN2O3 B13468049 methyl2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetatehydrochloride](/img/structure/B13468049.png)
methyl2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetate hydrochloride is a chemical compound with a complex structure that includes a tetrahydroisoquinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetate hydrochloride typically involves multiple steps. One common approach is to start with the tetrahydroisoquinoline core, which can be synthesized through Pictet-Spengler condensation. The formamido group is then introduced via formylation, and the ester group is added through esterification reactions. The final hydrochloride salt is obtained by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can lead to a wide range of products depending on the substituents introduced.
Applications De Recherche Scientifique
Methyl 2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This can lead to various physiological effects, depending on the target and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-4-yl]formamido}acetate hydrochloride
- Methyl 2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride
Uniqueness
Methyl 2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetate hydrochloride is unique due to its specific formamido group, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds that may lack this functional group or have it in a different position.
Propriétés
Formule moléculaire |
C13H17ClN2O3 |
|---|---|
Poids moléculaire |
284.74 g/mol |
Nom IUPAC |
methyl 2-[[(3R)-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]acetate;hydrochloride |
InChI |
InChI=1S/C13H16N2O3.ClH/c1-18-12(16)8-15-13(17)11-6-9-4-2-3-5-10(9)7-14-11;/h2-5,11,14H,6-8H2,1H3,(H,15,17);1H/t11-;/m1./s1 |
Clé InChI |
WIRORAOTMZPAEO-RFVHGSKJSA-N |
SMILES isomérique |
COC(=O)CNC(=O)[C@H]1CC2=CC=CC=C2CN1.Cl |
SMILES canonique |
COC(=O)CNC(=O)C1CC2=CC=CC=C2CN1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate](/img/structure/B13467967.png)




![3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(naphthalen-2-yl)urea hydrochloride](/img/structure/B13467984.png)
![4-[(Dimethylamino)methyl]oxan-4-amine](/img/structure/B13467991.png)
![Lithium(1+) 2-methylimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13468003.png)
![[4-(Azidomethyl)phenyl]boronic acid](/img/structure/B13468007.png)
![Tert-butyl 6,6-difluoro-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13468017.png)
![Methyl 2-amino-4-[(tert-butyldimethylsilyl)oxy]benzoate](/img/structure/B13468021.png)
![Tert-butyl 6-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13468030.png)
![7-bromo-N-methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B13468035.png)

